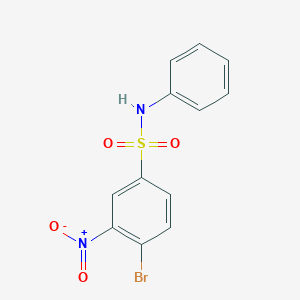
3-Chloro-4-fluoro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-D-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-D-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine molecule. One common method involves the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a hydrogenation substitution reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature range of 50-100°C and a hydrogen atmosphere of 0.1-5 MPa . This method yields high purity and selectivity, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the process involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent in the presence of an electrolyte solution. The reaction is conducted at elevated temperatures (80-90°C) with hydrochloric acid as a catalyst. The resulting product is then purified through organic solvent extraction and distillation to obtain high-purity 3-chloro-4-fluoroaniline .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in the preparation methods.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C is commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-chloro-4-fluoro-D-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for the study of halogen bonding and its effects on molecular interactions .
Biology: In biological research, this compound is used to study the effects of halogenation on amino acid properties and protein interactions. It serves as a model compound for understanding the role of halogenated amino acids in biological systems .
Medicine: Its incorporation into peptides and proteins can enhance their stability and bioavailability, making it valuable for drug development .
Industry: Industrially, this compound is used in the production of fluorinated pharmaceuticals and agrochemicals. Its unique properties make it suitable for the development of new materials with improved performance .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These halogen atoms can form strong electrostatic interactions and hydrogen bonds, affecting the compound’s overall activity and stability .
Comparison with Similar Compounds
4-Fluoro-D-phenylalanine: Similar to 3-chloro-4-fluoro-D-phenylalanine but lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Chloro-D-phenylalanine: Contains a chlorine atom but lacks fluorine, resulting in different biological and chemical behaviors.
L-Fmoc-3-fluorophenylalanine: A fluorinated phenylalanine derivative used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
ANSQVYFGAKUAFD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)




![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)




